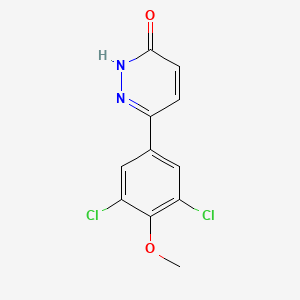

6-(3,5-Dichloro-4-methoxyphenyl)pyridazin-3(2H)-one

Description

6-(3,5-Dichloro-4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazine ring substituted at the 6-position with a 3,5-dichloro-4-methoxyphenyl group. For instance, similar compounds like Diclomezine (6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one) demonstrate fungicidal activity, suggesting that the dichloro substitution pattern may play a role in bioactive interactions .

Properties

CAS No. |

63251-84-3 |

|---|---|

Molecular Formula |

C11H8Cl2N2O2 |

Molecular Weight |

271.10 g/mol |

IUPAC Name |

3-(3,5-dichloro-4-methoxyphenyl)-1H-pyridazin-6-one |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-17-11-7(12)4-6(5-8(11)13)9-2-3-10(16)15-14-9/h2-5H,1H3,(H,15,16) |

InChI Key |

ZKYIDRUAEBYCQQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C2=NNC(=O)C=C2)Cl |

Origin of Product |

United States |

Biological Activity

The compound 6-(3,5-Dichloro-4-methoxyphenyl)pyridazin-3(2H)-one (CAS No. 63251-84-3) is a pyridazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H8Cl2N2O

- Molecular Weight : 271.1 g/mol

- LogP : 3.1 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 55.24 Ų

These properties suggest that the compound has suitable characteristics for oral bioavailability and potential central nervous system penetration, which are critical for therapeutic applications.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Sphingomyelinase : It has been identified as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in the pathology of Alzheimer's disease by facilitating the spread of tau and amyloid beta proteins in the brain .

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various chronic inflammatory diseases .

- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, although specific mechanisms remain under investigation .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance:

- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 25 µM against different cancer cell lines, indicating moderate cytotoxicity .

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic efficacy of this compound:

- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of the compound resulted in reduced levels of amyloid plaques and improved cognitive function as assessed by behavioral tests .

- Anti-inflammatory Effects : In models of acute inflammation, treatment with the compound led to significant reductions in edema and inflammatory cytokine levels compared to control groups .

Case Study 1: Alzheimer's Disease

In a recent study, long-term administration of this compound was tested on transgenic mice expressing human amyloid precursor protein. The results indicated:

- Cognitive Improvement : Mice treated with the compound showed significant improvements in memory tasks compared to untreated controls.

- Biomarker Reduction : There was a notable decrease in brain levels of amyloid beta and tau proteins, suggesting a potential mechanism for its neuroprotective effects .

Case Study 2: Anti-inflammatory Applications

A separate investigation focused on the anti-inflammatory properties of this compound in a model of rheumatoid arthritis:

- Reduction in Joint Swelling : Mice treated with the compound exhibited significantly reduced joint swelling and inflammation markers compared to placebo-treated groups.

- Cytokine Profile Alteration : Analysis revealed decreased levels of IL-1β and TNF-α in serum samples from treated animals, supporting its role as an anti-inflammatory agent .

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential as a therapeutic agent. Research indicates that pyridazinone derivatives exhibit a range of biological activities, including:

- Anti-inflammatory Effects: Pyridazinones have been explored for their ability to inhibit phosphodiesterases (PDEs), which are vital in the modulation of inflammatory responses. Specifically, derivatives like 6-(3,5-Dichloro-4-methoxyphenyl)pyridazin-3(2H)-one show promise in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by acting as dual PDE3/4 inhibitors .

- Antitumor Activity: Studies have indicated that pyridazinone derivatives can inhibit tumor cell proliferation. For example, certain compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

A study published in Acta Pharmaceutica evaluated the anti-inflammatory properties of a series of pyridazinones, including this compound. The results demonstrated significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in respiratory diseases .

Case Study 2: Antitumor Activity

In another research article, the compound was tested against various cancer cell lines. The findings revealed that it inhibited cell growth and induced apoptosis through the activation of specific apoptotic pathways. This suggests a potential role in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation

The dihedral angle between the phenyl and pyridazine rings is a critical structural parameter influencing molecular packing and intermolecular interactions. In Diclomezine (methyl-substituted analog), the dihedral angle is 8.6°, significantly smaller than the 18.0° observed in 6-phenyl-3(2H)-pyridazinone. This reduced angle enhances planarity, stabilizing crystal structures via π–π stacking and halogen interactions .

Physicochemical and Pharmacokinetic Properties

- Metabolism : Chlorine atoms may slow oxidative metabolism, extending half-life, whereas methoxy groups could undergo demethylation, generating reactive intermediates .

Structural and Functional Comparison Table

Q & A

Q. Key Parameters :

| Parameter | Method | Reference |

|---|---|---|

| Hydrolysis half-life (t₁/₂) | pH 7 buffer, 25°C | |

| Photolytic degradation | UV-A light, λ = 365 nm |

Advanced: What mechanistic insights can be gained from comparing this compound to structurally similar bioactive pyridazinones?

Answer:

Comparative studies with analogs like diclomezine (6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one) reveal:

- Structure-activity relationships (SAR) : The 3,5-dichloro substitution enhances antifungal activity by increasing lipophilicity and target binding .

- Enzyme inhibition : Molecular docking simulations suggest interactions with fungal cytochrome P450 enzymes, validated via IC50 assays .

- Metabolic stability : Microsomal assays (e.g., rat liver microsomes) assess oxidative metabolism differences between methoxy and methyl substituents .

Basic: How should researchers design stability studies under ICH guidelines for this compound?

Answer:

Follow ICH Q1A(R2) protocols:

- Forced degradation : Expose to heat (60°C), humidity (75% RH), acidic/basic conditions, and UV light. Monitor degradation products via HPLC .

- Long-term stability : Store at 25°C/60% RH for 12 months; sample at 0, 3, 6, 9, 12 months. Acceptance criteria: ≥95% purity .

Advanced: What crystallographic data parameters are critical for reproducibility in SC-XRD studies?

Answer:

- Data-to-parameter ratio : Aim for >15:1 to ensure model reliability (e.g., 18.2 in ).

- R factors : R1 < 0.05 and wR2 < 0.10 indicate high precision .

- Temperature : Data collection at 173 K reduces thermal motion errors .

Basic: What spectroscopic techniques are essential for characterizing synthetic intermediates?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the methoxy proton (δ ~3.8 ppm) shows coupling with aromatic protons .

- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1670 cm<sup>-1</sup> .

- Mass spectrometry : ESI-MS in positive ion mode for molecular ion confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.